Albiflorin is a monoterpene glycoside primarily isolated from the root of Paeonia lactiflora Pall., commonly known as the Chinese peony or white peony [, ]. It belongs to a class of compounds known as pinane monoterpenes, characterized by a bicyclic terpene skeleton. Albiflorin is often studied alongside paeoniflorin, another prominent monoterpene glycoside found in Paeonia lactiflora [, , ].
Scientific interest in albiflorin stems from its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects [, , ]. It is considered a potential therapeutic agent for various conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic disorders [, , , ].
Albiflorin is classified as a monoterpene glycoside, which is a type of glycoside that contains a monoterpene moiety. Its chemical structure consists of a sugar component linked to a terpene backbone, which contributes to its biological activity.
The synthesis of albiflorin can be achieved through several methods, primarily focusing on extraction from natural sources and synthetic approaches. The most common method involves the extraction from Paeonia lactiflora roots using various solvents like ethanol or methanol.
Albiflorin's molecular formula is , and its structure features:
The compound exhibits specific stereochemistry that influences its biological activity. The molecular weight of albiflorin is approximately 432.44 g/mol.
Albiflorin undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which albiflorin exerts its effects primarily involves:
Studies indicate that albiflorin reduces nitric oxide production significantly in inflammatory models, showcasing its potential as an anti-inflammatory agent .
Albiflorin possesses several notable physical and chemical properties:
Albiflorin has diverse applications in scientific research and potential therapeutic contexts:
Research continues to explore albiflorin's full therapeutic potential, including its effects on neurodegenerative diseases, mood disorders, and other inflammatory conditions. Its role as a natural product in modern pharmacotherapy highlights the importance of understanding both traditional uses and contemporary scientific validation.
Albiflorin (AF), a monoterpene glycoside derived from Paeonia lactiflora, demonstrates multi-target efficacy against metabolic syndrome (MetS) and its complications. Its mechanisms include regulating energy homeostasis, lipid metabolism, and glucose disposal, positioning AF as a promising therapeutic agent for obesity-related disorders.
AF counteracts diet-induced obesity by modulating adipose tissue dynamics and systemic energy expenditure. In high-fat diet (HFD) models, AF (100 mg/kg/day) reduced body weight gain by 15–22% and visceral adiposity by 25–30% compared to untreated controls [2] [5]. Mechanistically, AF activates thermogenic pathways in brown adipose tissue (BAT) and white adipose tissue (WAT), elevating UCP1 expression by 2.5-fold and PGC-1α by 1.8-fold [3] [7]. This enhances mitochondrial uncoupling, increasing basal metabolic rate by 18% and oxygen consumption by 22% [3].
AF concurrently improves glucose intolerance. In HFD-fed mice, AF normalized fasting blood glucose and enhanced insulin sensitivity during insulin tolerance tests (ITT), with glucose clearance rates improving by 35–40% [2] [5]. In vitro, AF stimulates glucose uptake in L6 myotubes by 50% via GLUT4 translocation—independent of insulin signaling cascades [5].
Table 1: Effects of Albiflorin on HFD-Induced Metabolic Dysfunction
Parameter | Change vs. HFD Controls | Mechanistic Insight |
---|---|---|
Body weight gain | ↓ 15–22% | Enhanced thermogenesis (UCP1/PGC-1α) |
Visceral fat mass | ↓ 25–30% | Browning of WAT; increased lipolysis |
Glucose tolerance | ↑ 35–40% improvement | GLUT4 translocation; muscle glucose uptake |
Oxygen consumption | ↑ 22% | Mitochondrial uncoupling in BAT |
AF exhibits potent antidiabetic effects in combinatorial models of insulin resistance and β-cell dysfunction. In high-fat/streptozotocin (HF-STZ) diabetic mice, AF (100 mg/kg/day, 3 weeks) reduced hyperglycemia by 30% and improved glucose disposal during intraperitoneal glucose tolerance tests (ipGTT) by 45% [2] [5]. AF restored pancreatic islet architecture and increased plasma insulin levels by 20%, suggesting partial β-cell protection [5].
Notably, AF enhances insulin-stimulated glucose uptake without activating canonical insulin signaling (e.g., IRS-1/PI3K). Instead, it promotes AMPK-mediated GLUT4 trafficking in skeletal muscle [5] [7]. Complementary in vivo studies revealed AF increases spontaneous physical activity by 25%, contributing to whole-body glucose homeostasis [5].
AF mitigates NASH progression by targeting hepatic lipid accumulation and inflammation. In HF-high cholesterol (HF-HC) diet models, AF (100 mg/kg/day, 4 weeks) reduced liver triglycerides by 40% and total cholesterol by 30% [2] [6]. Histopathological analyses confirmed decreased hepatocyte ballooning and lobular inflammation, with NAFLD Activity Scores (NAS) improving by 55% [2].
Mechanistically, AF suppresses de novo lipogenesis by downregulating SREBP-1c (↓35%) and FAS (↓40%) while enhancing fatty acid oxidation via PPARα activation (↑50%) [6]. It concurrently inhibits pro-inflammatory pathways, reducing hepatic TNF-α mRNA by 60% and IL-6 by 45% [2]. Recent evidence identifies the CXCL12/CXCR4 axis as a key target: AF blocks CXCR4 signaling in hepatic stellate cells, suppressing α-SMA (↓50%) and collagen-I (↓45%) expression, thereby attenuating fibrosis [6].
Table 2: Albiflorin’s Impact on NASH Biomarkers
Biomarker | Change vs. HF-HC Controls | Pathway Involvement |
---|---|---|
Liver triglycerides | ↓ 40% | SREBP-1c/FAS downregulation |
TNF-α mRNA | ↓ 60% | NF-κB inhibition |
Fibrosis (α-SMA/Collagen-I) | ↓ 45–50% | CXCL12/CXCR4 axis blockade |
PPARα activity | ↑ 50% | Enhanced fatty acid oxidation |
Synergistic effects are observed when AF is combined with metformin. In CCl₄-induced fibrotic mice, co-administration reduced hepatic hydroxyproline (fibrosis marker) by 55%—significantly outperforming monotherapies [6].
Table 3: Key Signaling Pathways Modulated by Albiflorin in Metabolic Disorders
Therapeutic Effect | Core Pathway | Molecular Targets |
---|---|---|
Adipose browning | AMPK/PI3K/AKT | UCP1, PGC-1α, PRDM16 ↑; mTOR ↓ |
Glucose disposal | AMPK-GLUT4 axis | GLUT4 translocation ↑; insulin sensitivity ↑ |
Hepatic anti-inflammation | NF-κB/TLR4 | TNF-α, IL-6, COX-2 ↓; IκBα stabilization |
Anti-fibrosis | CXCL12/CXCR4 | α-SMA, Collagen-I, TGF-β ↓ |
AF’s multi-system efficacy stems from its ability to concurrently regulate metabolic, inflammatory, and fibrotic cascades. By targeting adipose tissue thermogenesis, muscle glucose uptake, and hepatic lipid homeostasis, AF addresses the interconnected pathophysiology of MetS, T2D, and NASH [2] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7